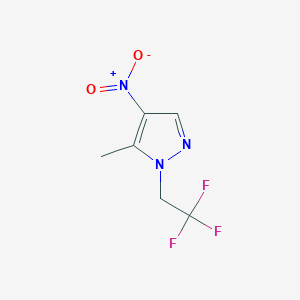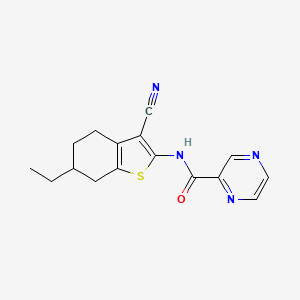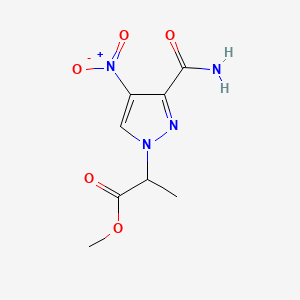
5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a nitro group, and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxidized derivatives: Formed by the oxidation of the methyl group.
Substituted pyrazoles: Formed by nucleophilic substitution of the trifluoroethyl group.
Applications De Recherche Scientifique
5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 5-Methyl-4-nitro-1H-pyrazole
Uniqueness
5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both a nitro group and a trifluoroethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H6F3N3O2 |
|---|---|
Poids moléculaire |
209.13 g/mol |
Nom IUPAC |
5-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C6H6F3N3O2/c1-4-5(12(13)14)2-10-11(4)3-6(7,8)9/h2H,3H2,1H3 |
Clé InChI |
VMSARWLYUFTCCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907002.png)
![5-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10907006.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B10907009.png)
![methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B10907010.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B10907012.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10907021.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide](/img/structure/B10907026.png)

methanone](/img/structure/B10907035.png)

![(4Z)-2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10907051.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10907057.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10907073.png)